N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide
Overview
Description
N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a furan ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using 3-methylbenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving 2-furylmethyl chloride and the pyrazole derivative.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(2-furylmethyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
N-(2-furylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide is unique due to its specific combination of a pyrazole ring, a furan ring, and a benzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-4-[(3-methylbenzoyl)amino]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-5-3-6-13(9-12)17(23)20-15-11-22(2)21-16(15)18(24)19-10-14-7-4-8-25-14/h3-9,11H,10H2,1-2H3,(H,19,24)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFIYPCDNIDVHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN(N=C2C(=O)NCC3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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